Methyl2-amino-4,5-dimethylnicotinate
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Overview
Description
Methyl 2-amino-4,5-dimethylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, along with amino and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,5-dimethylnicotinate typically involves the esterification of 2-amino-4,5-dimethylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of Methyl 2-amino-4,5-dimethylnicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The purification steps may include distillation and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,5-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of substituted nicotinates with varying functional groups.
Scientific Research Applications
Methyl 2-amino-4,5-dimethylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,5-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, thereby influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,5-dimethoxybenzoate: This compound has similar structural features but differs in the presence of methoxy groups instead of methyl groups.
Methyl nicotinate: It is the methyl ester of nicotinic acid and shares the nicotinate core structure but lacks the amino and methyl substituents.
Uniqueness
Methyl 2-amino-4,5-dimethylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-amino-4,5-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-11-8(10)7(6(5)2)9(12)13-3/h4H,1-3H3,(H2,10,11) |
InChI Key |
MACVTLIWFQIVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)C(=O)OC)N |
Origin of Product |
United States |
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